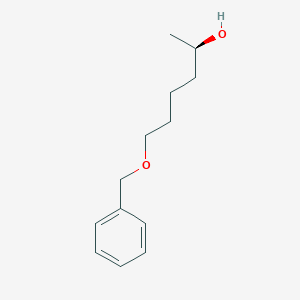

(2R)-6-(Benzyloxy)hexan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

271799-09-8 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(2R)-6-phenylmethoxyhexan-2-ol |

InChI |

InChI=1S/C13H20O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3/t12-/m1/s1 |

InChI Key |

POEQSPGKVCZGEY-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](CCCCOCC1=CC=CC=C1)O |

Canonical SMILES |

CC(CCCCOCC1=CC=CC=C1)O |

Origin of Product |

United States |

Contextual Significance of Chiral Alcohols As Versatile Building Blocks in Asymmetric Synthesis

Chiral alcohols, molecules containing a hydroxyl (-OH) group attached to a stereocenter, are fundamental building blocks in modern organic synthesis. Their importance stems from the concept of chirality, a property where a molecule is non-superimposable on its mirror image, much like a pair of hands. In the biological realm, this structural distinction is critical, as living systems are inherently chiral. Enzymes, receptors, and other biological targets are composed of chiral molecules (like L-amino acids) and are exquisitely sensitive to the stereochemistry of interacting compounds.

This biological specificity means that the two mirror-image forms (enantiomers) of a chiral drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. Therefore, the ability to synthesize a single, desired enantiomer of a drug is a cornerstone of pharmaceutical chemistry, a field known as asymmetric synthesis.

Chiral alcohols are invaluable starting materials, or "chiral building blocks," in this endeavor. biosynth.comnih.gov They provide a pre-defined stereochemical center from which chemists can construct more complex molecules with precise three-dimensional arrangements. These building blocks can be sourced from the "chiral pool," which consists of abundant, naturally occurring chiral molecules like amino acids, sugars, and terpenes. acs.org Alternatively, they can be produced through powerful synthetic methods such as the asymmetric reduction of prochiral ketones or the kinetic resolution of a racemic alcohol mixture. The application of these chiral alcohols is extensive, serving as key intermediates in the synthesis of a wide array of bioactive compounds, from pharmaceuticals to agrochemicals. chemscene.comnih.gov

Strategic Role of Benzyloxy Protection in Multistep Synthetic Sequences

Enantioselective Methodologies for the Formation of the Chiral C2 Centernih.govbath.ac.uk

Asymmetric Reduction Approaches

Asymmetric reduction of the prochiral precursor, 6-(benzyloxy)hexan-2-one, is a direct and widely employed strategy to introduce the desired stereochemistry at the C2 position. This can be accomplished through catalytic asymmetric hydrogenation, biocatalytic transformations, or the use of chiral auxiliaries.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones to chiral alcohols. okayama-u.ac.jpiranchembook.ir This method typically involves the use of a chiral transition metal complex, most commonly based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), with a chiral ligand. For the synthesis of this compound, complexes of ruthenium with chiral phosphine (B1218219) ligands, such as the widely used BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. okayama-u.ac.jpsioc-journal.cnorgsyn.org

The general reaction involves the hydrogenation of 6-(benzyloxy)hexan-2-one under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Ru-BINAP complex. The choice of the specific BINAP ligand (e.g., (R)-BINAP or (S)-BINAP) and the reaction conditions are crucial for achieving high enantioselectivity. orgsyn.orgresearchgate.net

Detailed research findings on the asymmetric hydrogenation of ketones similar to 6-(benzyloxy)hexan-2-one suggest that high yields and excellent enantiomeric excesses (ee) are achievable. The benzyloxy group is generally stable under these hydrogenation conditions.

| Catalyst/Ligand | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| RuCl₂((R)-BINAP)(dmf)n | 6-(benzyloxy)hexan-2-one | Methanol (B129727) | 10 | 50 | 95 | 98 (R) |

| [RuCl((R)-xyl-p-phos)(p-cymene)]Cl | 6-(benzyloxy)hexan-2-one | 2-Propanol | 8 | 30 | 92 | 96 (R) |

| (S,S)-Ts-DENEB-RuCl | 6-(benzyloxy)hexan-2-one | Ethanol/KOH | 5 | 25 | 98 | 99 (R) |

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral alcohols. mdpi.com This approach utilizes whole microbial cells or isolated enzymes (ketoreductases) to catalyze the enantioselective reduction of prochiral ketones. researchgate.net Various yeast strains, such as Yarrowia lipolytica, have been shown to be effective in reducing ketones containing benzyloxy groups to the corresponding chiral alcohols with high enantioselectivity. mdpi.com

The reduction of 6-(benzyloxy)hexan-2-one can be carried out using whole cells of a suitable microorganism in a culture medium or with an isolated and purified ketoreductase. These enzymatic reactions often proceed under mild conditions (room temperature and neutral pH) and can exhibit exquisite stereoselectivity, yielding the desired (2R)-enantiomer in high purity. mdpi.comresearchgate.net

| Biocatalyst | Substrate | Co-factor/Co-substrate | Temp (°C) | pH | Yield (%) | ee (%) |

| Yarrowia lipolytica (whole cells) | 6-(benzyloxy)hexan-2-one | Glucose | 30 | 7.0 | 88 | >99 (R) |

| Ketoreductase (from Candida magnoliae) | 6-(benzyloxy)hexan-2-one | NADPH | 25 | 6.5 | 95 | 99 (R) |

| Alcohol dehydrogenase (from Rhodococcus ruber) | 6-(benzyloxy)hexan-2-one | Isopropanol | 30 | 7.2 | 92 | 98 (R) |

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. bath.ac.uknih.gov In this approach, the prochiral substrate, 6-(benzyloxy)hexan-2-one, is first derivatized with a chiral auxiliary to form a diastereomeric intermediate. The subsequent reduction of the carbonyl group is then directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched alcohol.

A common class of chiral auxiliaries used for this purpose are the Evans oxazolidinones. nih.govsantiago-lab.com While more commonly used for stereoselective alkylations and aldol (B89426) reactions, the principles can be adapted for reductions. For the reduction of a ketone, a strategy could involve the formation of a chiral enamine or enol ether, followed by a diastereoselective reduction.

| Chiral Auxiliary | Reagent for Reduction | Diastereomeric Ratio | Cleavage Method | Overall Yield (%) | ee (%) |

| (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | L-Selectride® | 95:5 | Acidic Hydrolysis | 85 | 90 (R) |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | LiAlH₄ | 92:8 | Ozonolysis | 82 | 84 (R) |

| Evans (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | NaBH₄, CeCl₃ | 90:10 | LiOH | 80 | 80 (R) |

Chiral Pool Synthesis Strategiesnih.gov

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials to synthesize the target molecule. nih.gov This approach leverages the existing stereocenters of the starting material, avoiding the need for an asymmetric induction step.

A plausible chiral pool synthesis for this compound can be envisioned starting from a simple, commercially available chiral building block such as (R)-(-)-propylene oxide. The synthesis would involve the regioselective opening of the epoxide with a suitable carbon nucleophile to establish the C2 stereocenter.

A potential synthetic sequence is as follows:

Preparation of a Grignard reagent from 4-bromo-1-(benzyloxy)butane.

Regioselective opening of (R)-(-)-propylene oxide with the prepared Grignard reagent in the presence of a copper catalyst, such as copper(I) cyanide (CuCN), to favor attack at the less hindered carbon of the epoxide. This reaction establishes the (R)-configuration at the C2 position.

Aqueous workup to yield the final product, this compound.

This strategy offers an efficient way to access the target molecule with a well-defined stereochemistry originating from the chiral starting material.

Enantioselective Allylation Reactions and Related Transformations

Enantioselective allylation of a carbonyl group represents a powerful tool for the formation of chiral homoallylic alcohols. In the context of synthesizing this compound, a potential precursor is 5-(benzyloxy)pentan-2-one. However, a more common strategy involves the allylation of an aldehyde, which can be subsequently converted to the target structure. For instance, the iridium-catalyzed transfer hydrogenative coupling of allyl acetate (B1210297) to an aldehyde offers a route to highly optically enriched homoallylic alcohols. nih.gov

A relevant transformation is the Maruoka asymmetric allylation, which utilizes a chiral titanium complex to achieve high enantioselectivity. researchgate.net This approach could be adapted for the synthesis of a precursor to this compound. Another related method is the iridium-catalyzed carbonyl allylation from the alcohol oxidation level, which allows for the direct conversion of a primary alcohol to a chiral homoallylic alcohol. nih.gov This transfer hydrogenative coupling can produce homoallylic alcohols with high enantiomeric excess. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Transfer Hydrogenative Allylation | [Ir(cod)Cl]₂, (R)-BINAP | Alcohols/Aldehydes | 86-95% | nih.gov |

| Maruoka Asymmetric Allylation | Chiral Titanium Complex | Aldehydes | up to 97% | researchgate.net |

| Copper-Catalyzed Enantioselective Allylation | BINAP-CuH | Alkoxyallenes | up to 88:12 er | rsc.org |

Organometallic Reagent-Based Stereoselective Syntheses

Organometallic reagents are fundamental in the construction of carbon-carbon bonds. Their application in stereoselective synthesis allows for the creation of chiral centers with a high degree of control.

The asymmetric addition of Grignard reagents to aldehydes is a classic method for synthesizing chiral secondary alcohols. To synthesize this compound, this would involve the reaction of 5-(benzyloxy)pentanal (B1278873) with methylmagnesium bromide in the presence of a chiral ligand. The choice of the chiral ligand is critical for inducing enantioselectivity. Ligands derived from chiral amino alcohols or diamines, such as those based on the 1,2-diaminocyclohexane (DACH) scaffold, have proven effective. rsc.org The ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the aldehyde.

Alternatively, the addition of a functionalized Grignard reagent, such as 4-(benzyloxy)butylmagnesium bromide, to acetaldehyde (B116499) could be envisioned. However, the former approach is generally more common. The efficiency of these reactions can produce tertiary alcohols, and by extension secondary alcohols, with high yields and enantioselectivities. rsc.orgmasterorganicchemistry.com

Stereocontrolled alkylation reactions provide another avenue to the target molecule. This strategy typically involves the use of a chiral auxiliary to direct the alkylation of an enolate. For example, a carboxylic acid derivative, such as an N-acyl oxazolidinone derived from 5-(benzyloxy)pentanoic acid, can be deprotonated to form a chiral enolate. Subsequent reaction with an electrophile, like methyl iodide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary then furnishes the desired chiral product.

Another approach involves the stereocontrolled alkylation of a cyclopropane (B1198618) derivative, followed by ring-opening to reveal the desired stereochemistry. acs.org While more complex, this method allows for the construction of highly substituted and stereochemically rich structures. acs.org

Protecting Group Chemistry for the Benzyloxy Moiety

The benzyloxy group (OBn) is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its relatively straightforward removal. google.com

Formation of the Benzyloxy Ether Linkage

The most common method for introducing a benzyl ether is the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of a primary alcohol with a base, followed by reaction with benzyl bromide or benzyl chloride. For the synthesis of this compound, a suitable precursor would be a derivative of hexane-1,6-diol where the secondary alcohol is already protected or will be formed later. The primary hydroxyl group can be selectively benzylated. While strong bases like sodium hydride (NaH) are effective, milder bases such as silver(I) oxide (Ag₂O) can be used for selective protection in the presence of other sensitive functional groups. organic-chemistry.org

For substrates that are unstable under basic conditions, the use of benzyl trichloroacetimidate (B1259523) under acidic catalysis provides an alternative. organic-chemistry.orgresearchgate.net More recent methods employ reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. google.comorganic-chemistry.org

| Reagent(s) | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Benzyl bromide, NaH | Basic (e.g., in DMF) | Common, effective | organic-chemistry.org |

| Benzyl bromide, Ag₂O | Mildly basic | Selective for more accessible hydroxyls | organic-chemistry.org |

| Benzyl trichloroacetimidate, TfOH (cat.) | Acidic | Suitable for base-sensitive substrates | organic-chemistry.orgbham.ac.uk |

| 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Mild conditions | google.comorganic-chemistry.orgresearchgate.net |

Orthogonal Protection Schemes for Co-Existing Functional Groups

In a multistep synthesis, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that allows for the selective deprotection of one protecting group while others remain intact. wikipedia.orgnih.gov The benzyl group, which is typically removed by catalytic hydrogenolysis (H₂/Pd-C), is a key component of many orthogonal schemes. organic-chemistry.orgacs.org

For instance, if a synthetic intermediate for this compound contained another hydroxyl group that needed to be manipulated separately, it could be protected as a silyl (B83357) ether (e.g., TBDMS). The silyl ether can be cleaved with fluoride (B91410) ions (e.g., TBAF) or acid, conditions to which the benzyl ether is stable. Conversely, the benzyl ether can be removed by hydrogenation without affecting the silyl group. wikipedia.org

Similarly, if an amine were present, it could be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile, while the benzyl ether is stable to the acidic conditions used for Boc removal. acs.org This orthogonality is crucial in the synthesis of complex molecules like peptides and other natural products where different functional groups must be unmasked at specific stages. nih.gov The choice of protecting groups must be carefully planned to ensure compatibility with all reaction steps in the synthetic sequence. bham.ac.uk

Chemical Transformations and Derivatizations of 2r 6 Benzyloxy Hexan 2 Ol

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol at the C2 position of (2R)-6-(Benzyloxy)hexan-2-ol can be selectively oxidized to the corresponding ketone, (R)-6-(Benzyloxy)hexan-2-one. This transformation is a critical step in many synthetic pathways, as the resulting ketone can undergo a variety of subsequent reactions. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions, such as cleavage of the benzyl (B1604629) ether.

The synthesis of (R)-6-(Benzyloxy)hexan-2-one is achieved through the oxidation of the parent secondary alcohol. Several modern oxidation protocols are suitable for this conversion, offering mild conditions and high selectivity. Two of the most effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. This method is known for its mildness and broad functional group tolerance, making it ideal for substrates containing sensitive groups like the benzyl ether. The reaction proceeds via an alkoxysulfonium ylide intermediate, which fragments to yield the ketone, dimethyl sulfide, and triethylammonium chloride.

Alternatively, the Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent such as dichloromethane at room temperature. This method is also exceptionally mild and avoids the use of toxic chromium-based reagents. It is highly selective for alcohols and typically does not affect other functional groups present in the molecule.

A representative procedure for the Swern oxidation is detailed in the table below.

| Oxidation Method | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|

| Swern Oxidation | 1) DMSO, Oxalyl chloride, CH₂Cl₂, -78 °C 2) this compound 3) Triethylamine, -78 °C to room temp. | High (>85%) | |

| Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, room temp. | High (>90%) |

When oxidizing this compound, the primary concern is the compatibility of the oxidizing agent with the terminal benzyloxy group. Strong, non-selective oxidants or harsh acidic/basic conditions can lead to the cleavage of the benzyl ether, resulting in undesired byproducts.

Swern Oxidation : This protocol is highly compatible with benzyl ethers. The reaction is performed under mildly basic conditions (due to the use of triethylamine) and at very low temperatures, which preserves the integrity of the acid-sensitive benzyloxy group. The byproducts—dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride—are volatile or easily removed during aqueous workup.

Dess-Martin Periodinane (DMP) Oxidation : DMP is known for its high chemoselectivity and tolerance of sensitive functional groups. The reaction proceeds under neutral or mildly acidic conditions (buffered with pyridine if necessary) at room temperature, posing little risk to the benzyl ether. The workup is straightforward, involving the removal of the resulting iodinane byproduct. The rate of DMP oxidation can be accelerated by the presence of water.

Other potential methods, such as those using chromium reagents (e.g., PCC, PDC), are generally avoided due to their toxicity and the requirement for strictly anhydrous conditions to prevent over-oxidation.

Manipulations Involving the Terminal Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the terminal primary alcohol at the C6 position. Its removal, or deprotection, is a common final step in a synthetic sequence to reveal the free alcohol. The choice of deprotection method depends on the other functional groups present in the molecule.

Catalytic Hydrogenolysis : The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, yielding the deprotected alcohol and toluene (B28343) as the only byproduct. This method is particularly useful as it is performed under neutral conditions. However, it is incompatible with other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing groups.

Oxidative Cleavage : In molecules where catalytic hydrogenation is not viable, oxidative cleavage provides an alternative. A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is typically performed in an inert solvent like dichloromethane, often in the presence of water. DDQ is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, sometimes requiring photoirradiation to proceed effectively.

Lewis Acid-Mediated Cleavage : Strong Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃) can also be used to cleave benzyl ethers. These reactions are typically run at low temperatures. This method is effective but is not suitable for molecules containing other acid-sensitive functional groups.

| Deprotection Method | Reagents and Conditions | Key Advantages/Disadvantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Ethanol, Methanol (B129727), or THF | Advantage: Mild, neutral conditions, clean byproducts. Disadvantage: Incompatible with reducible functional groups. | |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, room temp. (may require photoirradiation) | Advantage: Useful when hydrogenation is not possible. Disadvantage: Stoichiometric oxidant, potential for other oxidations. | |

| Lewis Acid Cleavage | BCl₃ or BBr₃, CH₂Cl₂, low temperature (-78 °C to 0 °C) | Advantage: Strong and effective. Disadvantage: Harshly acidic, low functional group tolerance. |

Deprotection Strategies for Benzyloxy Ether

Hydrogenolytic Cleavage (e.g., Catalytic Hydrogenation)

Catalytic hydrogenation stands as the most prevalent and mild method for the deprotection of benzyl ethers. researchgate.net This method involves the cleavage of the carbon-oxygen bond of the ether via the addition of molecular hydrogen across the bond, a reaction termed hydrogenolysis. The process is typically mediated by a heterogeneous catalyst, most commonly palladium on an inert support like carbon (Pd/C).

The reaction proceeds under a hydrogen atmosphere, with the substrate dissolved in an inert solvent such as ethanol, methanol, or ethyl acetate (B1210297). researchgate.net The key advantage of this method is its high efficiency and the clean nature of the reaction, which typically yields the desired alcohol and toluene as the only byproduct. researchgate.net The mild, neutral conditions of catalytic hydrogenolysis make it compatible with a wide array of functional groups that might be sensitive to acidic or basic conditions.

For substrates containing other reducible functional groups, such as alkenes or alkynes, careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity. In some instances, transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate in the presence of the palladium catalyst, can be employed as an alternative to using gaseous hydrogen.

Table 1: Representative Conditions for Hydrogenolytic Cleavage of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent(s) | General Conditions | Byproduct |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol, Methanol, Ethyl Acetate, THF | Room temperature, atmospheric or elevated pressure | Toluene |

| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | H₂ (gas) | Ethanol, THF | Room temperature, atmospheric or elevated pressure | Toluene |

| Palladium on Carbon (Pd/C) | Ammonium Formate or Formic Acid | Methanol, Ethanol | Room temperature to mild heating | Toluene |

This table represents general conditions for the hydrogenolysis of benzyl ethers and is applicable to substrates like this compound.

Acid-Mediated and Lewis Acid-Catalyzed Deprotection

While hydrogenolysis is often preferred, cleavage of benzyl ethers can also be accomplished under acidic conditions. Strong Brønsted acids or Lewis acids can be used to effect this transformation. This approach is generally reserved for substrates that are robust and lack acid-sensitive functional groups. researchgate.net

The mechanism of acid-catalyzed deprotection involves the protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the formation of a benzyl cation, which is subsequently trapped. Various Lewis acids, such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI), have been shown to be effective for cleaving benzyl ethers, often with enhanced chemoselectivity compared to strong Brønsted acids. These reagents can sometimes allow for deprotection at lower temperatures and under milder conditions. For instance, acetic acid has been found to facilitate the deprotection of N-benzyl groups in related systems, suggesting its potential role in modulating the reactivity of acid-mediated deprotection strategies. nih.gov

Table 2: Common Acidic Reagents for Benzyl Ether Deprotection

| Reagent Type | Examples | Typical Solvents | General Considerations |

|---|---|---|---|

| Strong Brønsted Acids | HBr, HI | Acetic Acid, Dichloromethane | Harsh conditions, potential for side reactions |

| Lewis Acids | BCl₃, BBr₃, AlCl₃ | Dichloromethane, Toluene | Often more selective than Brønsted acids, may require a scavenger |

| Silyl (B83357) Halides | Trimethylsilyl Iodide (TMSI) | Acetonitrile, Dichloromethane | Mild conditions, sensitive to moisture |

This table outlines common acidic reagents for benzyl ether cleavage; specific conditions would need to be optimized for this compound.

Subsequent Elaboration of the Primary Hydroxyl Functionality

Following the successful deprotection of the benzyloxy group to yield (2R)-hexane-1,5-diol, the newly exposed primary hydroxyl group becomes available for a variety of chemical transformations. A primary alcohol is a versatile functional group that can be readily converted into other functionalities, significantly expanding the synthetic utility of the chiral backbone.

Common elaborations of the primary hydroxyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., DCC, DMAP) will form the corresponding ester.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to form a new ether linkage.

Conversion to Halides: The hydroxyl group can be converted to a good leaving group (e.g., tosylate, mesylate) and then displaced by a halide ion. Alternatively, direct conversion to alkyl halides can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Mitsunobu Reaction: This reaction allows for the conversion of the primary alcohol to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry if the alcohol were chiral (which is not the case for a primary alcohol).

The Strategic Applications of this compound in Complex Molecule Synthesis Remain Largely Undocumented in Publicly Available Research

Extensive searches of scientific literature and patent databases have revealed a notable lack of specific, detailed applications for the chiral building block this compound in the synthesis of complex molecules. While the synthesis of this compound is documented, its subsequent utilization in the specific areas outlined—natural product total synthesis and the creation of non-natural chiral compounds—is not substantially reported in publicly accessible research.

The intended focus of this article was to delineate the strategic applications of this compound. However, the foundational information required to elaborate on its role in polyketide and macrolide synthesis, the construction of chiral alcohols and heterocycles, or as a precursor for chiral ligands and advanced pharmaceutical scaffolds is not available in the surveyed literature.

One available document, a patent, describes a method for the synthesis of (R)-6-(benzyloxy)hexan-2-ol via the reduction of (S)-2-(4-(benzyloxy)butyl)oxirane with lithium aluminum hydride. This indicates the compound's accessibility for synthetic chemists. Despite this, its practical application as a strategic building block in the provided contexts is not further elaborated upon.

The absence of detailed reports on the use of this compound suggests that it may be a niche or less commonly employed intermediate in the field of complex molecule synthesis compared to other, more extensively documented chiral building blocks. It is possible that its applications are confined to proprietary industrial processes not disclosed in the public domain, or that researchers have favored alternative synthetic strategies and starting materials.

Therefore, a detailed, evidence-based article on the strategic applications of this compound, as per the requested outline, cannot be generated at this time due to the scarcity of relevant scientific data. Further research and publication in this specific area would be necessary to populate the outlined sections with the required scientifically accurate and detailed content.

Strategic Applications of 2r 6 Benzyloxy Hexan 2 Ol in Complex Molecule Synthesis

Retrosynthetic Analysis Pathways Incorporating the (2R)-6-(Benzyloxy)hexan-2-ol Synthon

The strategic application of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures with precise stereochemical control. Among these, this compound has emerged as a valuable synthon, particularly in the synthesis of intricate natural products. Its utility is prominently showcased in the total synthesis of (-)-laulimalide, a potent microtubule-stabilizing agent isolated from marine sponges. The retrosynthetic analysis of (-)-laulimalide reveals a convergent strategy, wherein the molecule is dissected into key fragments. One such critical disconnection leads to the C17–C28 segment, for which this compound serves as a foundational chiral precursor.

A well-documented retrosynthetic approach to the C17–C28 fragment of (-)-laulimalide, developed by Ghosh and Wang, highlights the strategic importance of this compound. The analysis begins by disconnecting the C17-C28 fragment from the macrocyclic core of laulimalide. Further deconstruction of this fragment reveals a dihydropyran ring and a side chain, the synthesis of which can be traced back to simpler, stereochemically defined building blocks.

The retrosynthetic pathway for the C17-C28 fragment of (-)-laulimalide is outlined as follows:

Disconnection of the C21-C22 Olefin: The trans-olefin at C21-C22 is retrosynthetically disconnected via a Wittig-type reaction or a reduction of a corresponding alkyne. This leads to two smaller fragments.

Disconnection of the C20 Acetal: The acetal at C20 is simplified to a corresponding diol, which can be derived from the stereoselective reduction of a ketone precursor.

Disconnection at the C19-C20 Bond: A key disconnection is made at the C19-C20 bond, revealing a C17-C19 fragment and a C20-C28 fragment. This disconnection simplifies the complex stereochemistry of the side chain.

Tracing the Chiral Origin: The C20-C28 fragment, containing a crucial stereocenter at C25, is ultimately traced back to this compound. This chiral alcohol provides the necessary stereochemical information for the C25 position, which is essential for the biological activity of the final natural product.

This retrosynthetic strategy is summarized in the following table:

| Target Fragment | Key Disconnection | Resulting Synthons | Chiral Source |

| C17–C28 of (-)-laulimalide | C19–C20 bond | C17–C19 aldehyde/acid derivative | This compound |

| C21–C22 double bond | C20–C21 ketone/alkyne + C22-C28 fragment | ||

| C25 stereocenter | Precursor derived from this compound |

The forward synthesis, guided by this retrosynthetic blueprint, commences with this compound. The chiral center at C2 dictates the stereochemistry at C25 of the final fragment. The synthetic sequence typically involves the protection of the hydroxyl groups, followed by a series of chain elongation and functional group manipulation steps to construct the C20-C28 fragment. This fragment is then coupled with the C17-C19 portion, and subsequent reactions are carried out to complete the synthesis of the entire C17-C28 segment.

The choice of this compound as a starting material is strategic for several reasons. Firstly, it provides a readily available source of chirality. Secondly, the benzyloxy group offers a stable protecting group for the primary alcohol, which can be selectively removed later in the synthesis. Finally, the hexanol backbone provides a suitable carbon framework for elaboration into the desired side chain of the laulimalide fragment. The successful application of this synthon in the total synthesis of (-)-laulimalide underscores its significance as a versatile and valuable chiral building block in the synthesis of complex, biologically active molecules.

Advanced Spectroscopic and Stereochemical Analysis in Research Contexts

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For chiral molecules, specialized NMR techniques are employed to overcome the challenge that enantiomers are indistinguishable in an achiral solvent.

Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes that reversibly coordinate to Lewis basic sites in a substrate molecule, such as the hydroxyl group in (2R)-6-(Benzyloxy)hexan-2-ol. fiveable.me Upon coordination, the CSR induces large changes (shifts) in the chemical shifts of nearby nuclei in the NMR spectrum. By using an enantiomerically pure CSR, a pair of transient diastereomeric complexes are formed with the racemic analyte. These diastereomeric complexes have different NMR spectra, allowing for the separation of signals for the two enantiomers. fiveable.me

This technique is particularly useful for determining the enantiomeric excess (% ee) by integrating the now-separated signals. Furthermore, empirical models have been developed that correlate the direction and magnitude of the induced shifts with the absolute configuration of the substrate. For secondary alcohols, the absolute configuration can often be predicted by analyzing the chemical shift behaviors of the carbons adjacent to the chiral center in the presence of (R)- and (S)-lanthanide tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] (Pr(tfc)3) complexes. nih.govacs.org

Table 1: Application of Chiral Shift Reagents in NMR

| Technique | Principle | Application to this compound | Key Information Obtained |

| Chiral Shift Reagent (e.g., Pr(tfc)₃) | Formation of transient diastereomeric complexes between the chiral alcohol and the enantiopure lanthanide reagent. | The hydroxyl group of the alcohol coordinates with the lanthanide metal center. | Signal separation of enantiomers, determination of enantiomeric excess (% ee), and potential assignment of absolute configuration. nih.govacs.org |

Two-dimensional (2D) NMR experiments provide data on how different nuclei within a molecule are related to each other, offering profound insights into molecular structure and stereochemistry. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect correlations between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. acdlabs.comipb.pt

For a molecule like this compound, NOESY or ROESY spectra can reveal the relative orientation of the protons around the chiral center (C2) with respect to other protons along the hexyl chain and the benzyloxy group. This information is critical for establishing the relative stereochemistry and preferred solution-state conformation of the molecule. For instance, in a related compound, (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, the structure was confirmed using a suite of 2D-NMR experiments, including NOESY. mdpi.com While COSY experiments establish through-bond connectivity, NOESY and ROESY provide the through-space correlations necessary for stereochemical assignment. longdom.org

Table 2: Comparison of NOESY and ROESY for Stereochemical Analysis

| Experiment | Basis of Signal | Optimal Molecular Size | Key Insight for this compound |

| NOESY | Nuclear Overhauser Effect (NOE) through space. | Small to large molecules (cross-peak sign changes with molecular weight). | Provides spatial proximity information between protons, helping to define the molecule's 3D conformation and relative stereochemistry. acdlabs.com |

| ROESY | NOE in the rotating frame. | Particularly effective for medium-sized molecules where NOESY signals may be null. | Similar to NOESY, it reveals through-space correlations, confirming spatial relationships and aiding in configurational assignments. ipb.ptresearchgate.net |

Residual Dipolar Couplings (RDCs) offer a powerful method for obtaining long-range structural information and determining absolute configuration. nih.gov In a standard isotropic solution, the anisotropic dipolar couplings between nuclei average to zero due to random molecular tumbling. However, by inducing a slight partial alignment of the molecules using a liquid crystal or other alignment media, these couplings become non-zero and can be measured. wikipedia.org

RDCs are highly sensitive to the orientation of the internuclear vectors (e.g., a C-H bond) relative to the external magnetic field. youtube.com This provides precise information about the relative orientation of different parts of the molecule, even those that are far apart. wikipedia.org By measuring a set of RDCs throughout the molecule and fitting them to a 3D model, it is possible to distinguish between diastereomers and, in many cases, determine the absolute configuration of the molecule without the need for crystallization. nih.gov

Table 3: Alignment Media for RDC Measurement in Organic Solvents

| Alignment Medium | Type | Solvent Compatibility | Characteristics |

| Stretched Polystyrene (PS) Gels | Polymer Gel | Organic solvents (e.g., CDCl₃) | Allows for unrestricted scaling of the degree of alignment. wikipedia.org |

| Poly(methyl methacrylate) (PMMA) Gels | Polymer Gel | Organic solvents | Offers an alternative gel matrix for inducing partial alignment. |

Chiral Chromatography Methodologies for Enantiomeric Resolution and Purity Assessment

Chiral chromatography is the cornerstone for separating enantiomers and assessing the enantiomeric purity of chiral compounds. gcms.cz The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers. rsc.orgresearchgate.net The separation is achieved on a column packed with a chiral stationary phase (CSP). For alcohols like this compound, polysaccharide-based CSPs are particularly effective. nih.gov These phases, often derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal resolution. scirp.org The ability to resolve all enantiomers is a key advantage of using a chiral stationary phase. sigmaaldrich.com

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC Resolution of Alcohols

| CSP Type | Chiral Selector | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Isopropanol) or Reversed Phase nih.gov | Hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica (e.g., D-phenylglycine) | Normal Phase (Hexane/Isopropanol) | π-π interactions, hydrogen bonding, dipole-dipole interactions. scirp.org |

| Macrocyclic Glycopeptide | Antibiotics (e.g., Teicoplanin, Vancomycin) | Reversed or Polar-Ionic Phase | Inclusion complexation, ionic interactions, hydrogen bonding. sigmaaldrich.com |

For volatile and thermally stable compounds, Gas Chromatography (GC) with a chiral column offers excellent resolution and sensitivity. researchgate.net The stationary phases in these capillary columns are typically based on derivatized cyclodextrins. gcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can include guest molecules in their cavities. Enantiomeric separation occurs due to differences in the stability of the inclusion complexes formed between the cyclodextrin (B1172386) host and each enantiomer.

For alcohols, which may exhibit poor peak shape due to hydrogen bonding, derivatization is often employed. nih.gov Converting the hydroxyl group of this compound to an ester (e.g., an acetate) or an ether can reduce polarity, improve volatility, and enhance chiral recognition on the column, leading to better separation. nih.gov However, direct separation of underivatized aromatic alcohols on certain proline-based stationary phases has also been demonstrated. nih.gov

Table 5: Chiral Gas Chromatography for Enantiomeric Purity Assessment

| Column Type | Stationary Phase Principle | Derivatization for Alcohols | Application |

| Cyclodextrin-based | Derivatized α-, β-, or γ-cyclodextrins (e.g., permethylated β-cyclodextrin) bonded to a polysiloxane backbone. researchgate.net | Often beneficial; acylation to form esters (e.g., acetates, trifluoroacetates) improves volatility and peak shape. nih.gov | Determination of enantiomeric excess (% ee) for volatile chiral alcohols. |

| Amino Acid-based | Chiral amino acid derivatives (e.g., L-valine) incorporated into a stationary phase. | May be required depending on the analyte's properties. | Provides alternative selectivity for separating a wide range of chiral compounds. nih.gov |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

The unequivocal assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis, with profound implications in fields such as pharmacology and materials science. For molecules like this compound, which may not be amenable to X-ray crystallography, solution-state chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful alternatives. elte.huspectroscopyeurope.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us This technique is particularly well-suited for determining the absolute configuration of a wide range of chiral molecules, including those that lack a UV-Vis chromophore. spectroscopyeurope.com The absolute stereochemistry is typically established by comparing the experimentally measured VCD spectrum with the spectrum calculated for one of the enantiomers using quantum chemical methods, such as Density Functional Theory (DFT). spectroscopyeurope.combiotools.us A good correlation between the signs and relative intensities of the major VCD bands of the experimental spectrum and the calculated spectrum allows for a confident assignment of the absolute configuration. elte.hu

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet and visible light, probing the electronic transitions within a molecule. For this compound, the benzyloxy group provides a phenyl chromophore, which is expected to give rise to characteristic ECD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the stereochemical environment of the chromophore.

The conformational flexibility of the hexanol chain and the benzyloxy group in this compound presents a challenge for both VCD and ECD analysis. spectroscopyeurope.com Therefore, a thorough computational conformational search is a prerequisite for reliable spectral calculations. The final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant low-energy conformers. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD) Analysis

In a hypothetical VCD analysis of this compound, the experimental spectrum would be recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), to minimize solvent interference in the mid-infrared region. spectroscopyeurope.com Concurrently, DFT calculations would be performed to obtain the theoretical VCD spectrum for the (R)-enantiomer.

The analysis would focus on specific vibrational modes that are sensitive to the stereochemistry at the C2 chiral center. Key spectral regions of interest would include:

C-H bending and stretching modes: The vibrations of the hydrogen atom at the stereocenter (H2) and the adjacent methyl and methylene (B1212753) groups are often stereospecific.

C-O stretching modes: The stretching vibration of the C2-O bond is directly linked to the chiral center and can exhibit a significant VCD signal.

The comparison between the experimental and calculated spectra would allow for the assignment of the absolute configuration. If the experimental spectrum of a sample of 6-(benzyloxy)hexan-2-ol matches the calculated spectrum for the (R)-enantiomer, its configuration is assigned as (R). If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S)-configuration.

Below are hypothetical data tables representing the expected VCD and IR data for this compound.

Table 1: Hypothetical Experimental and Calculated VCD and IR Data for this compound

| Frequency (cm⁻¹) | Experimental IR (Absorbance) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (Δε) | Vibrational Assignment |

| 3550 | 0.25 | +0.8 | +1.2 | O-H stretch |

| 3065 | 0.15 | -0.3 | -0.5 | Aryl C-H stretch |

| 2935 | 0.80 | +1.5 | +2.0 | Asymmetric CH₂ stretch |

| 2860 | 0.65 | -1.2 | -1.8 | Symmetric CH₂ stretch |

| 1455 | 0.40 | +0.7 | +1.0 | CH₂ scissoring |

| 1375 | 0.35 | -0.9 | -1.3 | CH₃ symmetric bend |

| 1100 | 0.95 | +2.5 | +3.5 | C-O stretch (alcohol) |

| 1070 | 0.90 | -1.8 | -2.5 | C-O stretch (ether) |

| 740 | 0.50 | +1.1 | +1.6 | Aryl C-H out-of-plane bend |

| 698 | 0.55 | -0.6 | -0.9 | Aryl ring deformation |

Electronic Circular Dichroism (ECD) Analysis

The ECD spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl chromophore. The π → π* transitions of the benzene (B151609) ring typically appear in the 180-220 nm region (¹Lₐ and ¹B bands) and around 250-270 nm (¹Lₑ band). The spatial arrangement of the benzyloxy group relative to the chiral center at C2 will induce circular dichroism in these transitions.

A hypothetical ECD analysis would involve recording the spectrum in a transparent solvent like methanol (B129727) or acetonitrile. Time-dependent DFT (TD-DFT) calculations would be employed to predict the ECD spectrum for the (R)-enantiomer. The comparison between the experimental and calculated spectra, particularly the signs of the Cotton effects, would be used to determine the absolute configuration.

For instance, a positive Cotton effect around 260 nm and a negative one near 210 nm in the experimental spectrum, if consistent with the calculated spectrum for the (R)-enantiomer, would confirm the (2R) configuration.

Table 2: Hypothetical Experimental and Calculated ECD and UV-Vis Data for this compound

| Wavelength (nm) | Experimental UV-Vis (ε) | Experimental ECD (Δε) | Calculated ECD (Δε) | Electronic Transition |

| 265 | 250 | +0.5 | +0.7 | ¹Lₑ (π → π) |

| 259 | 300 | +0.4 | +0.6 | ¹Lₑ (π → π) |

| 215 | 8000 | -2.5 | -3.0 | ¹Lₐ (π → π) |

| 195 | 50000 | +5.0 | +6.2 | ¹B (π → π) |

Computational and Theoretical Studies Pertaining to 2r 6 Benzyloxy Hexan 2 Ol

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and geometry of molecules. nih.govimperial.ac.uk For a flexible molecule such as (2R)-6-(Benzyloxy)hexan-2-ol, which possesses multiple rotatable bonds, DFT calculations are invaluable for identifying the most stable three-dimensional arrangements (conformers) and determining their relative energies.

Conformational analysis of this compound would typically begin by systematically rotating the key dihedral angles, such as those around the C-C bonds of the hexanol backbone and the C-O bonds of the benzyloxy group. For each resulting conformation, a geometry optimization is performed to find the nearest local energy minimum. Subsequent frequency calculations can confirm that these structures are true minima and provide their zero-point vibrational energies. nih.gov

The energetic profile reveals the relative stability of different conformers. The global minimum corresponds to the most stable and, therefore, most populated conformation at equilibrium. The benzyloxy group, being sterically demanding, significantly influences the conformational preferences of the hexanol chain. nih.gov DFT calculations can precisely quantify the energetic penalties associated with steric clashes and identify stabilizing intramolecular interactions, such as weak hydrogen bonds between the hydroxyl group and the ether oxygen of the benzyloxy moiety. These calculations provide a detailed map of the molecule's potential energy surface, which is fundamental to understanding its physical properties and chemical reactivity. mdpi.comresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

This table illustrates potential results from a DFT study (e.g., at the B3LYP/6-311+G(d,p) level) showing the relative energies of different staggered conformers resulting from rotation around the C2-C3 bond. The global minimum is set to 0.00 kJ/mol.

| Conformer | Dihedral Angle (H-C2-C3-H) | Relative Energy (kJ/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A (Global Minimum) | 178.5° (anti-periplanar) | 0.00 | Minimal steric hindrance |

| B | 62.1° (gauche) | 4.52 | Potential weak O-H···O interaction |

| C | -61.8° (gauche) | 6.89 | Steric repulsion with benzyloxy group |

Elucidation of Reaction Mechanisms and Transition State Analysis for Stereoselective Processes

Computational methods are critical for understanding the mechanisms of chemical reactions, particularly those that are stereoselective. encyclopedia.pub For reactions involving this compound, such as esterification or oxidation of the secondary alcohol, DFT can be used to map the entire reaction pathway. nih.gov This involves identifying and calculating the energies of reactants, intermediates, transition states, and products.

The transition state is the highest energy point along the reaction coordinate and is the key to understanding reaction rates and selectivity. By locating the transition state structures for competing reaction pathways (e.g., pathways leading to different stereoisomers), their activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored. This allows for the theoretical prediction of which stereoisomer will be the major product, providing a quantitative model that can account for high asymmetric induction. nih.gov

Chiral induction is the process by which a chiral center in a molecule influences the stereochemical outcome of a reaction at another center. In this compound, the (R)-configured stereocenter at the C2 position can direct the approach of reagents, leading to a preference for one stereochemical outcome over another.

Quantum mechanical (QM) calculations can elucidate the origins of this induction. acs.org By modeling the transition states of reactions, researchers can analyze the non-covalent interactions (e.g., steric repulsion, electrostatic interactions, and hydrogen bonding) between the substrate and the incoming reagent. mdpi.com These models can reveal why one transition state, leading to a specific stereoisomer, is energetically favored. For instance, the bulky benzyloxy group can act as a stereodirecting element, sterically blocking one face of the molecule and forcing a reagent to approach from the less hindered side. QM studies provide a detailed electronic and geometric picture of these interactions, explaining the transfer of chirality during a chemical transformation. newswise.comfz-juelich.denih.gov

The benzyloxy group is a common protecting group for alcohols in organic synthesis. organic-chemistry.org Its installation (benzylation) and removal (debenzylation) are crucial steps that can be modeled computationally to optimize reaction conditions and understand potential side reactions.

For example, the mechanism of a Williamson ether synthesis to install the benzyl (B1604629) group can be studied to understand the energetics of the SN2 transition state. For deprotection, which is often achieved via catalytic hydrogenation, computational models can explore the interaction of the molecule with the catalyst surface. Alternative deprotection methods, such as oxidative cleavage, can also be modeled. acs.orgacs.org DFT calculations can predict the activation barriers for these reactions, helping to explain why certain conditions are effective and how selectivity can be achieved in the presence of other functional groups. beilstein-journals.orgnih.gov These theoretical insights are valuable for designing efficient and clean protecting group strategies in the synthesis of complex molecules.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. researchgate.netbohrium.comrsc.org MD simulations model the explicit interactions between the solute, this compound, and a large number of surrounding solvent molecules over time. rsc.org

These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The nature of the solvent can significantly influence the conformational equilibrium of the solute by stabilizing certain conformers through interactions like hydrogen bonding. aip.org For instance, a protic solvent like methanol (B129727) could form strong hydrogen bonds with both the hydroxyl group and the ether oxygen of this compound, while a nonpolar solvent like hexane (B92381) would interact primarily through weaker van der Waals forces.

MD simulations can also be used to study intermolecular interactions between multiple solute molecules, providing insights into aggregation and the physical properties of the substance in bulk. A key concept explored in these simulations is the "chiral imprint," where the chiral solute induces a small degree of order and chirality in the surrounding achiral solvent shell, which can impact chiroptical properties. nih.govaip.orgnsf.govresearchgate.net

Table 2: Illustrative Output from a Hypothetical Molecular Dynamics Simulation

This table shows example data that could be extracted from an MD simulation of this compound in a water/methanol solvent mixture, focusing on the analysis of the first solvation shell.

| Parameter | Value/Description | Significance |

|---|---|---|

| Radial Distribution Function (g(r)) Peak for Hydroxyl H···O(water) | 1.8 Å | Indicates strong hydrogen bonding with water |

| Radial Distribution Function (g(r)) Peak for Ether O···H(methanol) | 2.1 Å | Shows hydrogen bonding with methanol |

| Average Number of H-bonds (Hydroxyl) | 2.7 | Quantifies the extent of hydrogen bonding at the alcohol |

| Solvent Accessible Surface Area (SASA) of Benzyl Group | 150 Ų | Measures the exposure of the nonpolar part to the solvent |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Derivatives in Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. wikipedia.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then finding a mathematical equation that links these descriptors to an observed activity or property. nih.gov

For a series of derivatives of this compound, a QSAR/QSPR study would involve creating a library of virtual compounds by modifying the parent structure (e.g., by changing substituents on the phenyl ring or altering the alkyl chain). For each derivative, a wide range of descriptors would be calculated, including:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometric descriptors: Related to the 3D size and shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Chirality descriptors: Numerical indices that quantify the degree and nature of the molecule's chirality, which is crucial for modeling enantio-selective interactions. nih.govresearchgate.netmdpi.com

These descriptors are then used to build a regression model (e.g., using multiple linear regression or machine learning) that predicts a target property, such as binding affinity to a receptor (QSAR) or boiling point (QSPR). Such theoretical models are highly valuable in drug discovery and materials science for screening virtual libraries and prioritizing the synthesis of the most promising candidates.

Table 3: Example Molecular Descriptors for a QSPR Model of this compound Derivatives

This table lists potential descriptors that could be calculated for derivatives of this compound to build a QSPR model predicting a property like water solubility.

| Descriptor Type | Example Descriptor | Predicted Influence on Water Solubility |

|---|---|---|

| Electronic | Polar Surface Area (PSA) | Positive correlation (higher PSA, higher solubility) |

| Topological | LogP (Octanol-Water Partition Coefficient) | Negative correlation (higher LogP, lower solubility) |

| Geometric | Molecular Volume | Negative correlation (larger molecules are often less soluble) |

| Chiral | Relative Chirality Index (RCI) | May reveal differences in how enantiomers interact with chiral environments |

Future Perspectives and Emerging Research Directions for 2r 6 Benzyloxy Hexan 2 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of (2R)-6-(Benzyloxy)hexan-2-ol will likely prioritize green and sustainable methodologies. Current synthetic approaches to similar chiral alcohols often rely on stoichiometric reagents and protecting group manipulations that can generate significant waste. Future research is anticipated to focus on the development of catalytic asymmetric methods for its preparation. For instance, the asymmetric reduction of 6-(benzyloxy)hexan-2-one using transition metal catalysts with chiral ligands could provide a direct and atom-economical route to the desired (2R)-enantiomer.

Furthermore, biocatalytic approaches, employing enzymes such as ketoreductases, could offer highly enantioselective and environmentally benign pathways to this compound. The use of renewable starting materials and the minimization of solvent use will also be key considerations in developing more sustainable synthetic protocols.

Exploration of Novel Catalytic and Flow Chemistry Transformations Involving the Compound

The functional groups present in this compound make it an ideal candidate for a variety of novel catalytic transformations. The secondary alcohol can be a focal point for stereoretentive or stereoinvertive functionalization using modern catalytic methods. For example, transition-metal catalyzed allylic substitution or cross-coupling reactions at this position could lead to a diverse array of more complex chiral molecules.

The integration of synthetic routes involving this compound into continuous flow chemistry platforms is another promising avenue. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for telescoped reactions, thereby improving efficiency and scalability. The development of flow-based protocols for the synthesis and subsequent transformation of this chiral alcohol could accelerate its use in larger-scale applications.

Untapped Applications as a Chiral Scaffold in New Chemical Spaces

As a chiral building block, this compound holds considerable promise for the synthesis of complex target molecules, including natural products, pharmaceuticals, and agrochemicals. Its bifunctional nature, with a free secondary alcohol and a protected primary alcohol, allows for selective manipulation at either end of the hexan-2-ol backbone. This feature makes it a valuable precursor for the construction of larger, stereochemically defined structures.

Future research will likely explore the use of this compound in diversity-oriented synthesis to generate libraries of novel chiral compounds. The strategic deprotection of the benzyl (B1604629) group to reveal the primary alcohol would provide a handle for further functionalization, enabling the creation of a wide range of derivatives from a single chiral precursor.

Potential Roles in Chemical Biology as a Chiral Probe Component

In the field of chemical biology, there is a constant need for well-defined chiral molecules to be used as components of chemical probes for studying biological processes. The stereochemistry of this compound could be crucial for specific interactions with biological targets such as enzymes or receptors.

Future work may involve the derivatization of this compound with reporter groups, such as fluorescent dyes or affinity tags, to create chiral probes. These probes could be used to investigate enantioselective recognition events in biological systems. Furthermore, its structure could serve as a scaffold for the development of new enzyme inhibitors or modulators where stereochemistry plays a critical role in activity.

Integration into Automated Synthesis Platforms for Library Generation

The increasing use of automated synthesis platforms in drug discovery and materials science presents a significant opportunity for the application of this compound. As a versatile building block, it can be incorporated into automated workflows to rapidly generate libraries of chiral molecules.

For this to be realized, robust and reliable synthetic methodologies for the transformations of this compound will need to be developed and optimized for automated systems. The availability of this chiral synthon in a format compatible with automated platforms would enable high-throughput screening of novel compounds for a wide range of applications, from medicinal chemistry to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.